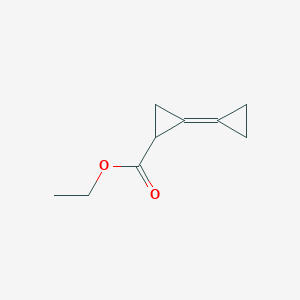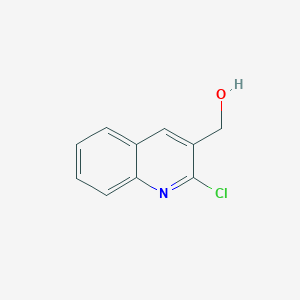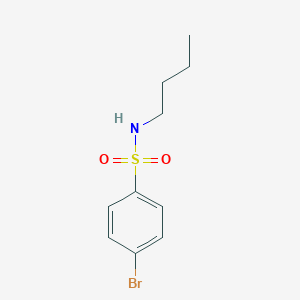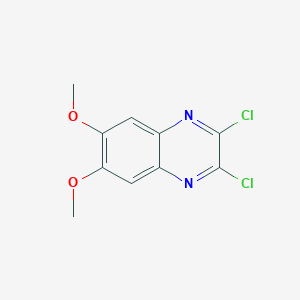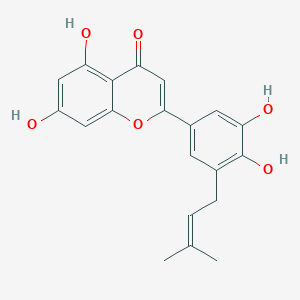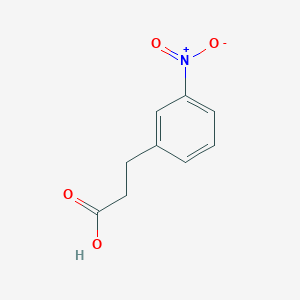
3-(3-硝基苯基)丙酸
描述
3-(3-Nitrophenyl)propionic acid is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to other nitrophenyl propionic acids, which have been synthesized and characterized in different studies. These compounds often exhibit unique physical and chemical properties that make them suitable for applications such as solid-phase peptide synthesis, antitumor activity, radiosensitization, and as antibacterial agents .
Synthesis Analysis
The synthesis of related compounds often involves starting materials such as veratraldehyde or nitro-substituted aromatic compounds. For instance, a photocleavable linker with a similar structure was synthesized from veratraldehyde, which involved simple reaction and separation steps . Organotin(IV) carboxylates of a related compound were synthesized and characterized by spectroscopic methods, demonstrating the versatility of these compounds in forming complex structures .
Molecular Structure Analysis
The molecular structures of these compounds have been determined using techniques such as single crystal X-ray diffraction analysis. For example, organotin(IV) carboxylates showed a 1D chain polymer structure and a dimeric tetraorganodistannoxane arrangement . Similarly, metal complexes with nitro-substituted derivatives have been characterized, revealing how the organic ligands bond to metal ions .
Chemical Reactions Analysis
Chemical reactions involving nitrophenyl propionic acids can lead to the formation of various products. For instance, β-[3-Nitrophenyl]-β-[anthron-(9)-yl-(10)]-propionic acid did not undergo cyclisation to form a hydrindone derivative but reacted with concentrated sulfuric acid to form other compounds . The reactivity of these compounds can be tailored for specific applications, such as the synthesis of peptides or the formation of noncentrosymmetric crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Nitrophenyl)propionic acid and its derivatives have been explored through various studies. These compounds often form hydrogen-bonded framework structures, as seen in the crystal structures of 3-nitrophthalic acid and its adducts . The antibacterial activity of 3-nitro propionic acid has been demonstrated, showing its potential as an antibacterial agent with minimal inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogenic bacteria .
科学研究应用
光谱分析和分子对接
3-氨基-3-(2-硝基苯基)丙酸,与3-(3-硝基苯基)丙酸密切相关,已经通过FT-IR、FT-Raman、UV-可见光谱和密度泛函理论(DFT)进行了表征。由于其低毒性水平,这种化合物被用于分子对接研究,使其能够与不同蛋白质发生相互作用。值得注意的是,在蛋白质相互作用中观察到最小结合能为-5.42 kcal/mol,表明在生物研究中具有潜在应用(Abraham et al., 2018)。
化学合成和衍生物形成
β-[3-硝基苯基]-β-[蒽醌-(9)-基-(10)]-丙酸,是3-(3-硝基苯基)丙酸的衍生物,在化学合成中显示出独特的性质。例如,它与浓硫酸处理形成β-[3-硝基苯基]-β-[(10)-氧基-蒽醌-(9)-基-(10)]-丙酸,进一步导致各种新化合物的形成(Vachon et al., 1934)。
抗菌剂鉴定
3-硝基丙酸,与3-(3-硝基苯基)丙酸在结构上相似,从内生真菌的发酵液中分离出来。这种化合物对致病菌表现出广泛的抑制效果,表明在开发抗菌剂方面具有潜在应用(Jin, 2015)。
致突变性和遗传毒性评估
3-NOP,一种与3-(3-硝基苯基)丙酸相关的开发化合物,已被研究其致突变和遗传毒性潜力。研究结果表明,3-NOP及其代谢物,包括3-硝基丙酸,不具有致突变和遗传毒性潜力,表明在某些应用中具有安全性(Thiel et al., 2019)。
酶修饰研究
通过使用4-硝基苯基丙酸等衍生物研究人类碳酸酐酶II的突变,提供了有关酶活性修饰的见解,可能指导治疗剂的开发(Elleby et al., 1999)。
安全和危害
The safety information for 3-(3-Nitrophenyl)propionic acid indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
作用机制
Target of Action
The primary target of 3-(3-Nitrophenyl)propionic acid is the mitochondrial complex II , also known as succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
3-(3-Nitrophenyl)propionic acid acts as a neurotoxin by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal functioning of the mitochondria, leading to a reduction in ATP synthesis . The compound also leads to an excessive production of free radicals, which can cause cellular damage .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(3-Nitrophenyl)propionic acid affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . This disruption leads to a decrease in ATP synthesis, causing an energy deficiency within the cell . The compound also induces the production of free radicals, which can cause oxidative stress and damage to cellular components .
Pharmacokinetics
It is known that the compound can affect several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation . These effects can influence the compound’s bioavailability and its overall impact on the body.
Result of Action
The action of 3-(3-Nitrophenyl)propionic acid results in cellular hypoxia and damage . Specifically, it leads to the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This is characterized by motor impairments, a key clinical manifestation of Huntington’s disease . The compound’s action also enhances neuroinflammation, excitotoxicity, and apoptosis .
属性
IUPAC Name |
3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANOABZUNJOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375063 | |
| Record name | 3-(3-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)propionic acid | |
CAS RN |
1664-57-9 | |
| Record name | 3-(3-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Nitrophenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(3-Nitrophenyl)propionic acid in the synthesis of 3-aminophenylacetylene described in the research?
A1: 3-(3-Nitrophenyl)propionic acid serves as a crucial intermediate in the multi-step synthesis of 3-aminophenylacetylene. The research outlines a process where it undergoes bromination and subsequent debromination reactions to ultimately yield the desired 3-aminophenylacetylene [].
Q2: Are there alternative synthetic routes to 3-aminophenylacetylene that don't involve 3-(3-Nitrophenyl)propionic acid?
A2: While the provided research focuses on a specific synthetic route [], other methods to produce 3-aminophenylacetylene might exist. Exploring alternative synthetic pathways often involves considering factors such as the cost and availability of starting materials, reaction conditions, overall yield, and the environmental impact of the process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




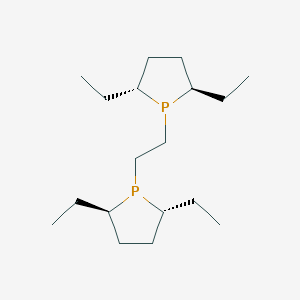

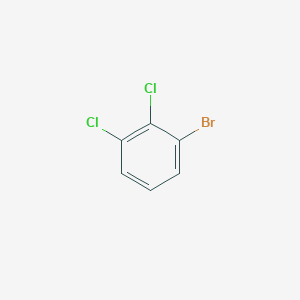

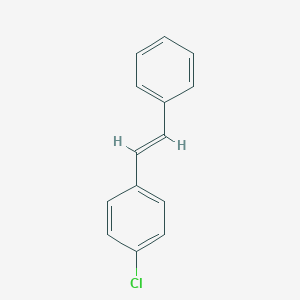
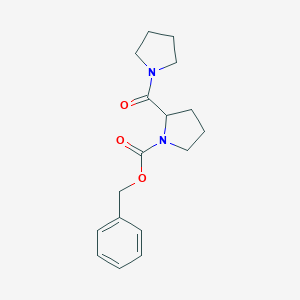
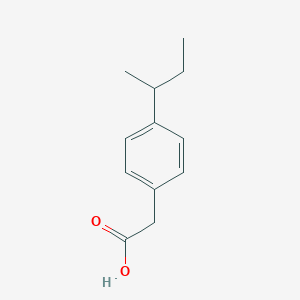
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
